molecular formula C5H9N B2776803 Bicyclo[1.1.1]pentan-1-amine CAS No. 1581682-06-5; 177287-49-9

Bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2776803
CAS No.: 1581682-06-5; 177287-49-9
M. Wt: 83.134
InChI Key: UZDGSLINNQQTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[1.1.1]pentan-1-amine is a primary amine featuring the strained bicyclo[1.1.1]pentane (BCP) scaffold, serving as a valuable sp3-rich building block in drug discovery. In medicinal and synthetic chemistry, BCP amines (BCPAs) have emerged as strategic three-dimensional bioisosteres for aniline and N -tert-butyl moieties . This substitution aims to improve the metabolic stability and pharmacokinetic properties of drug candidates by circumventing the deleterious metabolic processes often associated with the aniline unit, such as cytochrome P450 (CYP450)-mediated oxidation that can lead to reactive metabolite formation . The scaffold is synthesized via strain-release amination of highly strained [1.1.1]propellane, with recent advances utilizing radical chemistry for efficient construction . Beyond its role as a direct replacement, this compound is also a versatile synthetic intermediate. For instance, it can be converted through a photochemical formal (4+2) cycloaddition to produce more complex, poly-substituted bicyclo[3.1.1]heptan-1-amines, expanding access to sp3-rich chemical space . The compound is typically offered as a hydrochloride salt (CAS RN 22287-35-0) for improved stability, which appears as a white to almost white powder and is soluble in water . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGSLINNQQTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Properties
Bicyclo[1.1.1]pentan-1-amine serves as a bioisostere of the benzene ring, offering advantages such as improved metabolic stability, membrane permeability, and aqueous solubility compared to traditional aromatic compounds. This property allows it to replace phenyl groups in various drug candidates, enhancing their pharmacokinetic profiles without significantly altering biological activity .

Case Studies
Several studies have highlighted the effectiveness of this compound in medicinal chemistry:

  • IDO1 Inhibition : A novel class of IDO1 inhibitors featuring bicyclo[1.1.1]pentane motifs exhibited excellent potency and selectivity while overcoming metabolic stability issues associated with traditional phenyl-containing compounds .
  • Cancer Therapeutics : The compound has been integrated into the design of anticancer drugs, where it has shown promise in improving the efficacy of lead candidates by mitigating issues related to amide hydrolysis and enhancing selectivity against target enzymes .

Synthesis Methodologies

The synthesis of this compound has evolved significantly, enabling its use in large-scale drug development.

Strain Release Amination
Recent advancements in strain release amination techniques have facilitated the efficient synthesis of this compound from readily available precursors. This method allows for scalable production while maintaining high yields and purity .

Light-enabled Synthesis
A novel light-enabled reaction has been developed that allows for the synthesis of bicyclo[1.1.1]pentane iodides in various scales (milligram to kilogram) without the need for catalysts or additives. This clean method enhances the accessibility of this compound for medicinal chemistry applications, providing over 300 functionalized derivatives suitable for drug discovery .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to traditional phenyl compounds:

Property This compound Phenyl Compounds
Metabolic Stability Higher due to reduced hydrolysisLower; prone to amide hydrolysis
Membrane Permeability EnhancedVariable; often limited
Aqueous Solubility ImprovedGenerally lower
Synthetic Scalability High (light-enabled synthesis)Moderate; often complex
Applications in Drug Design Broad (e.g., IDO inhibitors)Established but limited by toxicity

Chemical Reactions Analysis

Cycloaddition Reactions

BCP-amine participates in photochemical (4+2)-cycloadditions via imine diradical intermediates. Under UV irradiation, the bicyclo[1.1.1]pentane skeleton cleaves to generate a diradical species ( ), which reacts with alkenes to form bicyclo[3.1.1]heptan-1-amines (1z ) (Fig. 1E) . This reaction tolerates diverse alkenes, including mono-, di-, and trisubstituted variants, enabling access to polysubstituted bicyclo[3.1.1]heptanes. For example:

  • Reaction with 1,3-diene yields 4e (63% yield) .

  • Cycloaddition with styrene derivatives produces 4g (58% yield) .

Key Conditions :

SubstrateReaction TimeYield (%)Product
1,3-Diene24 h63Bicyclo[3.1.1]heptane
Styrene24 h58Bicyclo[3.1.1]heptane

Radical-Mediated Reactions

BCP-amine undergoes radical-based functionalization via Mn-catalyzed reactions with [1.1.1]propellane. A three-component carboamination process involving propellane, diacetyl, and phenylsilane generates 3-substituted BCP-amines (e.g., 11 , 71% yield) . This method avoids polymerization side reactions and enables gram-scale synthesis.

Mechanism :

  • Radical initiation via Mn(dpm)₃ catalyst.

  • Addition to propellane’s central bond.

  • Trapping by azodicarboxylates to form hydrazine intermediates (12 ) .

Cross-Coupling Reactions

BCP-amine serves as an electrophile in Kumada cross-coupling reactions. Using a NiCl₂/TMEDA catalyst system, it reacts with Grignard reagents to form C–C bonds under mild conditions (room temperature, ≤1 h) . Applications include:

  • Synthesis of BCP-analogues of flurbiprofen (2 steps) .

  • Late-stage functionalization of caffeine and ribonucleic acid derivatives .

Hydrolysis and Deprotection

BCP-amine imine derivatives hydrolyze under acidic conditions to yield primary amines. For example:

  • Imine 4a hydrolyzes to 7d (85% yield) with HCl .

  • Hydrazine intermediates (e.g., 11 ) deprotect to 13 (92% yield over 2 steps) using PtO₂/H₂ .

Advantages : Acid-base extraction efficiently removes byproducts (e.g., 4-nitrobenzaldehyde), simplifying purification .

Synthetic Advances

Recent scalable methods include:

  • Photochemical Flow Synthesis : Produces 1 kg of BCP-diketone precursor in 1 day .

  • Turbo-Grignard Reactions : Enable direct amination of propellane .

Comparison with Similar Compounds

Substituted Bicyclo[1.1.1]pentan-1-amines

Substituents on the BCP scaffold significantly alter electronic, steric, and metabolic properties. Key derivatives include:

Compound Synthetic Method Key Properties Applications Ref.
3-Fluoro-BCP-1-NH₂ Radical fluorination of BCP precursors Enhanced metabolic stability; logP reduction Fluorinated drug candidates
3-Bromo-BCP-1-NH₂ Halogenation via azido-iodo intermediates Improved electrophilicity for cross-coupling reactions Functionalized building blocks
3-(Difluoroethyl)-BCP-1-NH₂ Substitution with difluoroethyl groups Increased lipophilicity; improved target engagement Kinase inhibitors
3-Phenyl-BCP-1-NH₂ Metal-free homolytic aromatic alkylation Aromatic bioisostere with reduced planarity Fragment-based drug design

Key Findings :

  • Fluorinated derivatives (e.g., 3-Fluoro-BCP-1-NH₂) exhibit superior metabolic stability compared to unsubstituted BCP-1-NH₂, with logP reductions of ~0.5 units .
  • Alkyl-substituted derivatives (e.g., 3-(Difluoroethyl)-BCP-1-NH₂) retain high solubility (cLogP = 1.2) while improving binding affinity for hydrophobic enzyme pockets .

Other Bridged Bicyclic Amines

BCP-1-NH₂ is often compared to larger bicyclic amines, such as bicyclo[3.1.1]heptan-1-amines and cubane-based amines:

Compound Strain Energy (kcal/mol) Synthetic Accessibility Bioisosteric Utility Ref.
Bicyclo[1.1.1]pentan-1-amine 63–65 Moderate (commercial routes) tert-Butyl, aromatic rings, alkynes
Bicyclo[3.1.1]heptan-1-amine ~50 Low (photochemical methods) Larger hydrophobic motifs
Cubane-1-amine 166 Very low Ultrahigh stiffness; niche applications N/A

Key Findings :

  • BCP-1-NH₂ has higher strain energy (63–65 kcal/mol) than bicyclo[3.1.1]heptan-1-amines (~50 kcal/mol), contributing to its reactivity in strain-release reactions .
  • Cubane-based amines, while stiffer, are synthetically challenging and rarely used in drug discovery due to cost and complexity .

Bioisosteric Alternatives

BCP-1-NH₂ is benchmarked against non-bicyclic bioisosteres:

Bioisostere Advantages Limitations Example Drugs Ref.
tert-Butyl group Low cost; simple synthesis High lipophilicity; metabolic oxidation Atorvastatin
Alkyne Planar geometry; click chemistry Toxicity risks; instability PROTACs
BCP-1-NH₂ High sp³ content; metabolic resistance Higher synthesis cost ($371–1,784/g) BACE1 inhibitors (e.g., 5i)

Key Findings :

  • BCP-1-NH₂ reduces metabolic oxidation rates by 30–50% compared to tert-butyl groups in preclinical models .
  • Commercial BCP-1-NH₂ derivatives cost $371–1,784/g, making them 5–10× more expensive than tert-butyl analogs but comparable to specialized alkynes .

Q & A

Q. What are the key synthetic routes for BCP-1-amine, and how do they address scalability challenges?

BCP-1-amine is typically synthesized via strain-release amination of [1.1.1]propellane. Traditional methods required multi-step protocols with toxic reagents (e.g., alkyl lithiums) and low yields (~20–50 mg scale) . A breakthrough method developed by Scripps Research Institute involves direct amination of [1.1.1]propellane using lithium amides, enabling a one-pot, scalable synthesis (up to 100+ grams) with inexpensive reagents . Key steps include:

  • Propellane activation : Reaction with turbo amides (e.g., LiHMDS) to form metallated intermediates.
  • Electrophilic quenching : Addition of alkyl halides or aryl electrophiles to yield 3-substituted derivatives .
  • Optimization : Temperature control (−78°C to 0°C) and solvent selection (THF/Et₂O) minimize side reactions .

Q. How do structural features of BCP-1-amine influence its applications in drug discovery?

The rigid, strained bicyclo[1.1.1]pentane core acts as a bioisostere for phenyl rings, tert-butyl groups, or alkynes, improving metabolic stability and solubility. For example:

  • Replacing a phenyl ring with BCP-1-amine in γ-secretase inhibitors enhanced bioavailability by reducing metabolic oxidation .
  • The amine group enables functionalization (e.g., amide coupling) for target-specific interactions .
  • Comparative studies show BCP derivatives exhibit >50% higher passive membrane permeability than linear analogs .

Q. What spectroscopic and computational methods validate BCP-1-amine’s structure?

  • NMR : Distinctive bridgehead proton signals (δ 2.4–3.1 ppm, splitting patterns confirm bicyclic geometry) .
  • X-ray crystallography : Resolves bond angles (e.g., ~90° bridgehead C-C-C) and strain energy (~70 kcal/mol) .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for reactivity studies .

Advanced Research Questions

Q. How can strain-release amination resolve contradictions in functionalization yields?

Discrepancies in yields arise from competing pathways (e.g., radical vs. ionic mechanisms). Methodological adjustments include:

  • Radical inhibitors : Adding TEMPO suppresses undesired radical polymerization of propellane .
  • Electrophile screening : Alkyl iodides (vs. bromides) improve selectivity for 3-alkyl-BCP-1-amine derivatives (75–90% yields) .
  • Kinetic studies : Monitoring reaction progress via in-situ IR identifies optimal quench times to avoid byproducts .

Q. What strategies enable late-stage functionalization of BCP-1-amine in complex drug candidates?

Advanced approaches include:

  • Photochemical cycloaddition : Irradiating BCP-1-amine imines with alkenes (λ = 370–456 nm) forms bicyclo[3.1.1]heptane amines, diversifying sp³-rich scaffolds .
  • C–H activation : Fe(Pc)-catalyzed carboamination with hydrazyl reagents installs 1,3-disubstituted BCP motifs in one pot .
  • Bioconjugation : Thiol-selective reagents (e.g., bromomethyl-BCP) modify cysteine residues in peptides for targeted delivery .

Q. How do conflicting bioactivity data for BCP derivatives inform SAR studies?

Contradictions arise from substituent positioning and assay conditions. For example:

  • 3-Methoxy-BCP-1-amine shows neuroprotective activity (EC₅₀ = 5 µM in oxidative stress models) but poor METTL3 inhibition vs. 3-trifluoromethyl analogs (IC₅₀ = 0.2 µM) .
  • Resolution strategies:
  • Docking simulations : Compare binding poses of BCP analogs with target enzymes (e.g., METTL3) .
  • Proteolysis studies : Assess metabolic stability in liver microsomes to prioritize candidates .

Q. What methodologies address scalability and safety in BCP-1-amine synthesis?

  • Propellane stabilization : Use of hexane/dry ice baths prevents explosive polymerization during storage .
  • Flow chemistry : Continuous propellane amination reduces batch variability and improves safety .
  • Green solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) in photochemical reactions reduces toxicity .

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